rac-Didemethyltimolol-d5 Maleate is a stable isotope-labeled compound of Didemethyltimolol, primarily used in pharmacological research. This compound is notable for its application in studies involving beta-adrenergic receptor antagonists, particularly in the context of cardiovascular and ocular conditions. The maleate salt form enhances its stability and solubility for analytical purposes.
rac-Didemethyltimolol-d5 Maleate falls under the category of beta-blockers, specifically as a derivative of Timolol. It is classified as a stable isotope-labeled compound, which is essential for tracing studies in metabolic and pharmacokinetic research.
The synthesis of rac-Didemethyltimolol-d5 Maleate involves several steps typically associated with the synthesis of beta-blockers. The process includes:
The synthesis may utilize various chemical reactions such as nucleophilic substitutions and esterifications. The precise methods can vary based on specific laboratory protocols, but they generally follow established organic synthesis techniques to ensure product purity and isotopic labeling accuracy.
The molecular formula for rac-Didemethyltimolol-d5 Maleate is with a molecular weight of 409.47 g/mol. The compound features a complex structure that includes:
OC([2H])(C([2H])(OC1=NSN=C1N2CCOCC2)[2H])C([2H])(NCC)[2H].O=C(O)/C=C\C(O)=O
InChI=1S/C11H20N4O3S.C4H4O4/c1-2-12-7-9(16)8-18-11-10(13-19-14-11)15-3-5-17-6-4-15;5-3(6)1-2-4(7)8/h9,12,16H,2-8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D;
rac-Didemethyltimolol-d5 Maleate can undergo various chemical reactions typical of beta-blockers:
These reactions are significant for understanding the compound's stability and behavior in biological systems. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor these reactions.
The mechanism of action for rac-Didemethyltimolol-d5 Maleate primarily involves its interaction with beta-adrenergic receptors. As a beta-blocker:
Research indicates that rac-Didemethyltimolol-d5 Maleate retains similar pharmacological properties to its non-deuterated counterpart, making it useful for studying drug metabolism and receptor interactions .
Key chemical properties include:
Relevant data from suppliers indicate that it should be stored at room temperature and protected from moisture .
rac-Didemethyltimolol-d5 Maleate is utilized in various scientific domains:
This compound's unique isotopic labeling makes it invaluable for precise measurements in drug metabolism studies and pharmacological research .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1